2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Description

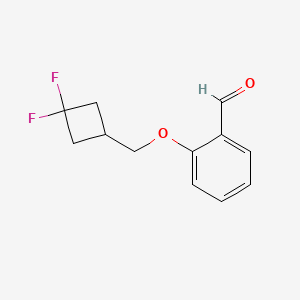

2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions, linked via a methoxy group to the benzaldehyde scaffold. This structural motif combines steric rigidity from the cyclobutyl group with the electron-withdrawing effects of fluorine, influencing its physicochemical and biological properties.

Properties

IUPAC Name |

2-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c13-12(14)5-9(6-12)8-16-11-4-2-1-3-10(11)7-15/h1-4,7,9H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWQSNFVUNFRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Difluorocyclobutyl Intermediate

- The difluorocyclobutyl group is synthesized through selective fluorination of cyclobutyl precursors or by using fluorinated esters such as ethyl 3,3-difluorocyclobutanecarboxylate.

- Fluorination methods often involve reagents capable of introducing geminal difluoro groups at the cyclobutyl ring, ensuring retention of ring integrity.

Etherification with Methoxybenzaldehyde

- The difluorocyclobutyl intermediate is reacted with a hydroxy-substituted benzaldehyde derivative (e.g., 2-hydroxybenzaldehyde) under conditions favoring nucleophilic substitution to form the ether bond.

- Common conditions involve the use of bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile), sometimes with heating to promote reaction completion.

- The reaction can be catalyzed or facilitated by phase-transfer catalysts or other promoters to increase yield.

Example Synthetic Route (Based on Reported Methods)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of 3,3-difluorocyclobutyl intermediate | Starting from ethyl 3,3-difluorocyclobutanecarboxylate; fluorination reagents as needed | Synthesis of fluorinated cyclobutyl building block |

| 2. Activation of methoxybenzaldehyde | 2-hydroxybenzaldehyde or derivative, base (K2CO3), solvent (DMF) | Deprotonation of phenol to phenolate ion |

| 3. Etherification | Difluorocyclobutyl intermediate + phenolate, reflux | Nucleophilic substitution forming methoxy linkage |

| 4. Purification | Chromatography or recrystallization | Isolation of pure this compound |

Reaction Conditions and Optimization

- Temperature: Typically reflux temperatures (80–130°C) are employed to drive the etherification.

- Solvent: Polar aprotic solvents such as DMF or DMSO are preferred to solubilize reactants and facilitate nucleophilic attack.

- Base: Potassium carbonate or sodium hydride are common bases to generate the phenolate ion from hydroxybenzaldehyde.

- Reaction Time: Varies from several hours to overnight to ensure complete conversion.

- Purification: Column chromatography or recrystallization using solvents like ethyl acetate and petroleum ether.

Related Preparation Methods for Analogous Compounds

While direct literature on this compound is limited, related benzaldehyde derivatives with fluoro-substitutions have been prepared via oxidation of benzaldehyde precursors or formylation of substituted phenols.

For example, a patent describes the preparation of 2,3-bis-fluoro-6-methoxybenzaldehyde derivatives via controlled oxidation and substitution reactions with high purity and yield, using potassium hydroxide and hydrogen peroxide under mild heating (70°C). Although this method focuses on fluoro-substituted benzaldehydes, the principles of selective fluorination and substitution can inform the synthesis of difluorocyclobutyl-substituted benzaldehydes.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | Ethyl 3,3-difluorocyclobutanecarboxylate, 2-hydroxybenzaldehyde | Fluorinated cyclobutyl intermediate and aromatic aldehyde |

| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) | Generates phenolate for nucleophilic substitution |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |

| Temperature | 80–130°C (reflux) | Ensures reaction progress |

| Reaction Time | 6–24 hours | Dependent on scale and reactivity |

| Purification | Chromatography, recrystallization | To obtain high-purity product |

| Yield | Variable, typically moderate to high | Optimization required |

Research Findings and Considerations

- The difluorocyclobutyl moiety imparts unique electronic and steric properties that influence reaction kinetics and product stability.

- Fluorination steps require careful control to avoid ring opening or side reactions.

- Etherification efficiency depends on the leaving group ability and the nucleophilicity of the phenolate ion.

- The aldehyde group is sensitive to oxidation; thus, reaction conditions must be controlled to prevent over-oxidation to carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid.

Reduction: 2-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity. For example, derivatives of 2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde have shown promise as potential anti-cancer agents due to their ability to interact with specific biological targets.

Case Study : A study published in Bioorganic & Medicinal Chemistry explored the synthesis of benzosuberone derivatives from this compound, demonstrating its utility in creating novel anti-cancer agents.

Chemical Biology

In chemical biology, this compound can be employed as a probe to investigate biological pathways. Its ability to modulate enzyme activity makes it an essential tool for studying molecular interactions within cells.

Example : Research has indicated that compounds with similar structures can inhibit specific enzymes involved in cancer metabolism, suggesting that this compound could be further explored for similar applications .

Material Science

The unique properties of this compound extend beyond medicinal uses; it is also being investigated for its potential in developing new materials. Its fluorinated structure may impart desirable properties such as increased thermal stability and chemical resistance.

Application : Researchers are exploring its use in creating high-performance polymers and coatings that require enhanced durability under harsh conditions .

Data Table: Comparison of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical agents | Anti-cancer activity demonstrated in derivatives |

| Chemical Biology | Probing biological pathways | Potential enzyme inhibitors identified |

| Material Science | Development of new materials with enhanced properties | Improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets. For instance, it may disrupt cellular antioxidation systems in fungi, leading to antifungal activity . The compound’s effects are mediated through pathways involving oxidative stress and redox homeostasis.

Comparison with Similar Compounds

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Substituents : Difluoromethoxy (-OCF₂H) and methoxy (-OCH₃) groups at positions 4 and 3, respectively.

- Key Differences : The target compound replaces the difluoromethoxy group with a bulkier (3,3-difluorocyclobutyl)methoxy moiety. This introduces greater steric hindrance and alters electronic effects due to the cyclobutane ring’s strain and fluorine substitution.

- Impact on Properties :

- Solubility : The cyclobutyl group likely reduces solubility (Log S ≈ -2.5 inferred) compared to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log S = -1.5) .

- Metabolic Stability : Enhanced resistance to CYP450-mediated oxidation due to reduced accessibility of the cyclobutyl group compared to linear ethers .

2-[Methoxy(phenyl)methyl]benzaldehyde (Compound 2a)

- Substituents : Methoxy and phenyl groups on the benzaldehyde scaffold.

- Key Differences: The phenyl group provides aromatic π-system interactions, while the target compound’s cyclobutyl group offers a non-aromatic, fluorine-rich environment.

- Impact on Reactivity : The cyclobutyl group may reduce electrophilicity at the aldehyde carbon compared to phenyl-substituted analogs, affecting reactions like Schiff base formation .

Table 1: Comparative Properties of Benzaldehyde Derivatives

*Predicted values based on structural analogs.

Key Findings:

Lipophilicity : The cyclobutyl group in the target compound increases Log P compared to 4-(Difluoromethoxy)-3-methoxybenzaldehyde, enhancing membrane permeability but reducing aqueous solubility.

Synthetic Complexity : The cyclobutyl moiety requires multi-step synthesis (e.g., cyclization and fluorination) compared to simpler ethers like 4-(Difluoromethoxy)-3-methoxybenzaldehyde, which is synthesized in one step from 3,4-dihydroxybenzaldehyde .

Biological Activity : Fluorine atoms in the cyclobutyl group may reduce CYP enzyme inhibition compared to phenyl-substituted analogs, as seen in 2-[Methoxy(phenyl)methyl]benzaldehyde derivatives .

Biological Activity

2-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound features a benzaldehyde moiety substituted with a methoxy group and a difluorocyclobutyl group. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting downstream signaling cascades.

- Oxidative Stress : The presence of the difluorocyclobutyl group may enhance the compound's ability to induce oxidative stress in target cells.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of its biological effects based on available research:

Case Studies

-

Anticancer Activity :

A study demonstrated that this compound significantly induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins. -

Anti-inflammatory Effects :

In a model of acute inflammation, this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases. -

Antimicrobial Properties :

Research indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with potential applications in developing new antibiotics.

Research Findings

Recent investigations have focused on the pharmacokinetics and toxicity profiles of the compound. Preliminary results indicate that it has a favorable safety profile with low toxicity in animal models. Further studies are required to elucidate its full therapeutic potential.

Pharmacokinetics:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.